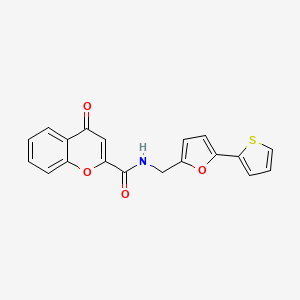

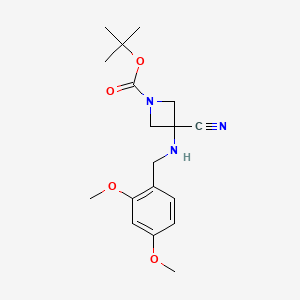

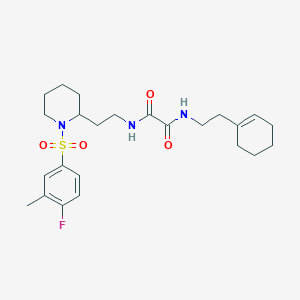

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one, also known as E-PQP, is an organosulfur compound belonging to the quinoline family. It is a colorless, odorless liquid with a boiling point of 115-116 °C and a melting point of -50 °C. It is a potent inhibitor of the enzyme cyclooxygenase (COX) and is used in a variety of scientific research applications.

科学的研究の応用

Anticorrosive Materials

Quinoline and its derivatives, including compounds structurally related to (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one, have been widely recognized for their effectiveness as anticorrosive materials. They show reasonable effectiveness against metallic corrosion due to their association with high electron density, enabling them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application highlights the importance of quinoline derivatives in protecting materials against degradation (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Synthesis of Heterocycles

The synthesis of heterocycles, particularly pyridines, quinolines, and isoquinolines, which are crucial in medicinal chemistry and drug discovery, can involve the use of this compound or its structural analogues. Propargylic alcohols, for instance, provide diverse possibilities for developing novel synthetic strategies for constructing these heterocycles. These compounds are vital components of vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals, indicating the broad utility of this compound related structures in synthesizing bioactive molecules (Surabhi Mishra, Sindoori R Nair, & Beeraiah Baire, 2022).

Biological Activities of Piper Species

The Piper genus, including Piper longum, contains essential oils (EOs) that demonstrate significant biological activities, such as antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects against various cancer cell lines. The chemical composition of Piper EOs, which may share structural similarities with this compound, underlines the therapeutic potential of these compounds in treating human diseases (J. D. da Silva et al., 2017).

特性

IUPAC Name |

(E)-1-piperidin-1-yl-3-quinolin-3-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(19-10-4-1-5-11-19)9-8-14-12-15-6-2-3-7-16(15)18-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEHKCHNLWYNIB-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide](/img/structure/B2582545.png)

![2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2582552.png)

![2-Chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2582555.png)

![2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2582559.png)

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-2-methylbutanoic acid](/img/structure/B2582566.png)